N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide
Description
N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-14-21(15-27-10-9-24(21)12-16-4-2-1-3-5-16)13-23-20(26)18-19-17(6-8-22-18)7-11-28-19/h1-8,11,25H,9-10,12-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFCPKVYAIFWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)(CNC(=O)C3=NC=CC4=C3SC=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the morpholine ring and the benzyl group. The final step involves the formation of the carboxamide group. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and various amines. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]pyridine-7-carboxamide
- N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-d]pyridine-7-carboxamide
Uniqueness
N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide is unique due to its specific structural features, such as the thienopyridine core and the morpholine ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
